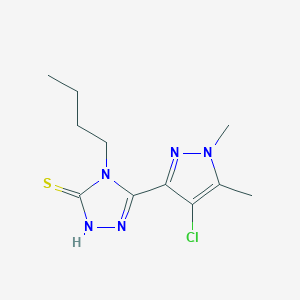
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives, which have been studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Furthermore, the compound has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit antioxidant properties, which protect cells from oxidative damage. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation leads to an improvement in cognitive function and mood. Furthermore, the compound has been shown to exhibit anti-inflammatory properties, which reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide in lab experiments include its high potency and specificity. The compound has been shown to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. Furthermore, the compound has been shown to exhibit good selectivity towards specific targets, reducing the risk of off-target effects. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer research and neurodegenerative diseases. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, the study of this compound holds great promise for the development of novel therapeutics in various fields of medicine.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the reaction of 4-nitrobenzoyl chloride with benzylpiperazine in the presence of a base. The resulting intermediate is then treated with thiourea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the compound has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
Molekularformel |
C18H20N4O2S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25) |
InChI-Schlüssel |
OJVSLDZJERQPIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
